![molecular formula C7H16N2O2S B1465618 2-(Piperidin-4-yl)ethanesulfonamide CAS No. 1179833-77-2](/img/structure/B1465618.png)
2-(Piperidin-4-yl)ethanesulfonamide
Overview
Description
2-(Piperidin-4-yl)ethanesulfonamide is a chemical compound with the CAS Number: 1179833-77-2 . It has a molecular weight of 192.28 g/mol and its IUPAC name is 2-(4-piperidinyl)ethanesulfonamide . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for 2-(Piperidin-4-yl)ethanesulfonamide is 1S/C7H16N2O2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h7,9H,1-6H2,(H2,8,10,11) . This indicates that the compound contains seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
2-(Piperidin-4-yl)ethanesulfonamide has a molecular weight of 192.28 g/mol . It is a white to yellow solid and is typically stored at temperatures between 2-8°C . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 349.4±34.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Piperidine Derivatives
2-(Piperidin-4-yl)ethanesulfonamide: is a valuable precursor in the synthesis of a wide range of piperidine derivatives. These derivatives are crucial for designing drugs due to their presence in over twenty classes of pharmaceuticals and numerous alkaloids . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential in modern medicinal chemistry.
Pharmacological Applications
The piperidine moiety, such as that in 2-(Piperidin-4-yl)ethanesulfonamide , is integral to the pharmaceutical industry. Piperidine derivatives have been identified in the development of potential drugs, with applications ranging from central nervous system disorders to anti-inflammatory agents . The compound’s structure can be modified to enhance biological activity and target specificity.
Inhibitors of Soluble Epoxide Hydrolase
2-(Piperidin-4-yl)ethanesulfonamide: derivatives, specifically acetamides, have shown potent inhibitory activity against soluble epoxide hydrolase (sEH) . This enzyme is involved in the metabolism of epoxyeicosatrienoic acids, which are anti-inflammatory mediators. Inhibiting sEH can stabilize these mediators, suggesting therapeutic potential for treating pain and inflammatory diseases.
Anti-Inflammatory Activity
The anti-inflammatory properties of 2-(Piperidin-4-yl)ethanesulfonamide derivatives make them candidates for the treatment of various inflammatory conditions . By inhibiting key enzymes in inflammatory pathways, these compounds can potentially offer a new approach to managing diseases characterized by inflammation.
Cancer Research
Piperidine derivatives, including those derived from 2-(Piperidin-4-yl)ethanesulfonamide , have been investigated for their effects against cancer cells . The presence of specific substituents can increase the cytotoxicity of these compounds, making them valuable in the search for new anticancer agents.
Safety and Hazards
The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(Piperidin-4-yl)ethanesulfonamide, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-4-ylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h7,9H,1-6H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNOZFKPSVGTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)ethanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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